molecular formula C8H12N2 B1322304 2-(2-Methylpyridin-4-yl)ethanamine CAS No. 625438-03-1

2-(2-Methylpyridin-4-yl)ethanamine

Cat. No.: B1322304
CAS No.: 625438-03-1
M. Wt: 136.19 g/mol
InChI Key: ITTRLSPJQVRVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including derivatives of 2-(2-Methylpyridin-4-yl)ethanamine, have been studied for their DNA binding properties and nuclease activity. These complexes demonstrate significant DNA binding propensity and show minor structural changes in calf thymus DNA. They also exhibit DNA cleavage activity, particularly in the presence of reducing agents due to hydroxyl radicals, suggesting potential applications in targeted DNA interactions (Kumar et al., 2012).

Catalytic Activity in Polymerization

Zinc complexes bearing N,N′-bidentate entiopure ligands, related to this compound, have been synthesized and shown to exhibit high catalytic activity in the ring-opening polymerization of rac-lactide. These complexes can produce highly stereocontrolled polylactide, indicating their utility in polymer synthesis (Nayab et al., 2012).

Coordination Polymers and Functional Materials

A study on Cu(II) coordination polymers, involving derivatives of this compound, reveals the synthesis and characterization of various complexes. These complexes display diverse functional properties, including semiconducting behavior, which could be harnessed in materials science applications (Ghosh et al., 2014).

Catalysis in Ethylene Dimerization

Iminopyridine palladium(II) complexes, with ligands structurally related to this compound, have been studied for their role as catalysts in ethylene dimerization. These complexes have shown promise in the selective dimerization of ethylene, highlighting their potential in industrial catalysis (Nyamato et al., 2015).

Enzyme Activity Studies

Derivatives of this compound have been synthesized and their enzyme activity investigated. Results indicated negligible effects on prostaglandin 15-hydroxydehydrogenase and inhibition of cyclic AMP-phosphodiesterase, suggesting potential applications in biochemistry and pharmacology (Kurokawa, 1983).

Mechanism of Action

The mechanism of action of “2-(2-Methylpyridin-4-yl)ethanamine” is not well-documented in the literature. As a small molecule, it could potentially interact with various biological targets, but specific interactions would depend on the context of use .

Safety and Hazards

The compound is corrosive and poses a danger upon contact . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water and seek medical attention .

Properties

IUPAC Name

2-(2-methylpyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTRLSPJQVRVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-[2-(2-methyl-pyridin-4-yl)-ethyl]-isoindole-1,3-dione (2.58 g, 9.69 mmol) in 20 mL of ethanol was heated to reflux for 5 hours. The reaction was allowed to cool and stirred overnight. The resulting slurry was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate and extracted several times with 10% aqueous hydrogen chloride solution. The aqueous layers were combined and neutralized with sodium carbonate and extracted with a mixture of chloroform and isopropanol (3:1). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give the tile compound as a clear colorless oil. MS(ES): m/e (EI*) 137.1 [M+H]
Name
2-[2-(2-methyl-pyridin-4-yl)-ethyl]-isoindole-1,3-dione
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.